molecular formula C4H7BF5K B13567573 Potassium (3,3-difluorobutyl)trifluoroborate

Potassium (3,3-difluorobutyl)trifluoroborate

Cat. No.: B13567573
M. Wt: 200.00 g/mol
InChI Key: JKILJADMMJYIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3,3-difluorobutyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as reagents in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3,3-difluorobutyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the following steps:

    Formation of Boronic Acid: The starting material, 3,3-difluorobutylboronic acid, is prepared through hydroboration of the corresponding alkene.

    Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydroboration: Large quantities of the alkene are subjected to hydroboration to produce the boronic acid.

    Conversion to Trifluoroborate: The boronic acid is then converted to the trifluoroborate salt using potassium bifluoride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (3,3-difluorobutyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.

    Base: A base such as potassium carbonate (K2CO3) is typically used to facilitate the reaction.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the cross-coupling process.

Scientific Research Applications

Potassium (3,3-difluorobutyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to synthesize biologically active molecules for research purposes.

    Medicine: It is involved in the development of pharmaceutical compounds, particularly those requiring complex organic synthesis.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which potassium (3,3-difluorobutyl)trifluoroborate exerts its effects involves the formation of a boronate complex. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the organic substrates used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3,3-dimethylbutyl)trifluoroborate
  • Potassium ethyltrifluoroborate
  • Potassium cyclohexyltrifluoroborate

Uniqueness

Potassium (3,3-difluorobutyl)trifluoroborate is unique due to the presence of the difluorobutyl group, which imparts specific reactivity and stability characteristics. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized.

Properties

Molecular Formula

C4H7BF5K

Molecular Weight

200.00 g/mol

IUPAC Name

potassium;3,3-difluorobutyl(trifluoro)boranuide

InChI

InChI=1S/C4H7BF5.K/c1-4(6,7)2-3-5(8,9)10;/h2-3H2,1H3;/q-1;+1

InChI Key

JKILJADMMJYIJK-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC(C)(F)F)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.